Benextramine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベネキストラミンは、主に不可逆的αアドレナリン受容体拮抗薬としての役割で知られているテトラアミンジスルフィド化合物です。神経変性に関与する複数の経路を標的にできることから、注目を集めています。 ベネキストラミンは、モノアミンオキシダーゼ阻害剤としての可能性も認められており、神経精神疾患や神経変性疾患の研究において貴重な化合物となっています .

2. 製法

合成経路および反応条件: ベネキストラミンは、ジスルフィド結合の形成を伴う一連の化学反応によって合成されます。合成は通常、中間体の調製から始まり、その後、酸化条件にさらされてジスルフィド結合が形成されます。 反応条件には、多くの場合、過酸化水素やヨウ素などの酸化剤を適切な溶媒系中で使用することが含まれます .

工業生産方法: ベネキストラミンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に管理することが含まれます。 連続フロー反応器や自動システムの使用は、生産プロセスの一貫性と効率を維持するのに役立ちます .

準備方法

Synthetic Routes and Reaction Conditions: Benextramine is synthesized through a series of chemical reactions involving the formation of disulfide bonds. The synthesis typically begins with the preparation of the intermediate compounds, which are then subjected to oxidative conditions to form the disulfide linkage. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent system .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process .

化学反応の分析

反応の種類: ベネキストラミンは、以下を含むさまざまな化学反応を起こします。

酸化: ジスルフィド結合の形成は、ベネキストラミンの合成における重要な酸化反応です。

還元: ベネキストラミンの還元は、ジスルフィド結合の開裂につながり、チオール前駆体に戻ります。

一般的な試薬と条件:

酸化剤: 過酸化水素、ヨウ素。

還元剤: ジチオトレイトール、トリス(2-カルボキシエチル)ホスフィン。

溶媒: メタノール、エタノール、水

主な生成物:

酸化生成物: ジスルフィド結合したベネキストラミン。

還元生成物: ベネキストラミンのチオール前駆体

4. 科学研究への応用

ベネキストラミンは、科学研究において幅広い用途があります。

化学: ジスルフィド結合の形成と開裂に関する研究における試薬として使用されます。

生物学: モノアミンオキシダーゼ活性の調節における役割と、神経保護効果の可能性について調査されています。

医学: モノアミンオキシダーゼとαアドレナリン受容体を阻害する能力により、神経変性疾患の治療薬として研究されています。

科学的研究の応用

Pharmacological Properties

1.1 Monoamine Oxidase Inhibition

Benextramine is primarily recognized for its ability to irreversibly inhibit monoamine oxidase (MAO) enzymes, specifically MAO A and MAO B. These enzymes are critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine, making them significant targets for treating neuropsychiatric disorders.

- Mechanism of Action : The binding of this compound to MAO enzymes involves covalent interactions with cysteine residues in the active site, leading to irreversible inactivation. This mechanism differs from traditional MAO inhibitors, which typically compete with substrates for binding .

- Research Findings : Studies have demonstrated that this compound and its derivatives can effectively inactivate human MAOs, showing a preference for MAO B over MAO A. This selectivity may enhance therapeutic outcomes in conditions like Alzheimer's disease and depression where MAO B plays a pivotal role .

Vascular Applications

2.1 Antagonistic Effects on Vascular Contraction

This compound has been studied for its effects on vascular smooth muscle contraction. Specifically, it acts as an irreversible noncompetitive antagonist of the thromboxane A2 receptor in isolated rat mesenteric arteries.

- Experimental Findings : In experiments, this compound inhibited contractions induced by U46619 (a thromboxane A2 mimetic) in a time-dependent manner. The longer the tissue was exposed to this compound, the greater the inhibition observed, indicating its irreversible antagonistic action .

- Clinical Implications : This property suggests potential applications in managing conditions characterized by excessive vascular contraction, such as hypertension or vasospasm.

Neuroprotective Effects

3.1 Potential in Neurodegenerative Diseases

The neuroprotective properties of this compound have been highlighted in studies focusing on neurodegenerative diseases. By inhibiting MAO B, this compound may help mitigate oxidative stress and neuroinflammation associated with conditions like Alzheimer's disease.

- Antioxidant Activity : Research indicates that compounds like this compound can exhibit antioxidant effects, which are crucial in combating oxidative damage in neuronal tissues .

Case Studies and Research Data

作用機序

ベネキストラミンは、主にαアドレナリン受容体とモノアミンオキシダーゼの不可逆的阻害によって効果を発揮します。ベネキストラミンのジスルフィドコアは、その作用機序において重要な役割を果たします。モノアミンオキシダーゼの活性部位にあるシステイン残基に共有結合し、フラビンアデニンジヌクレオチド補酵素への基質の進入を阻害します。 この立体障害により酵素が不活性化されます .

類似化合物:

フェノキシベンザミン: 別のαアドレナリン受容体拮抗薬で、作用機序が異なります。

クロルギリン: 選択的なモノアミンオキシダーゼA阻害剤。

セレギリン: 選択的なモノアミンオキシダーゼB阻害剤

ベネキストラミンの独自性: ベネキストラミンの独自性は、不可逆的αアドレナリン受容体拮抗薬とモノアミンオキシダーゼ阻害剤の二重の役割にあります。 この二重機能により、神経変性疾患の研究において貴重な化合物となり、他の類似化合物と比較してより幅広い薬理学的用途が提供されます .

類似化合物との比較

Phenoxybenzamine: Another α-adrenergic antagonist with a different mechanism of action.

Clorgyline: A selective monoamine oxidase A inhibitor.

Selegiline: A selective monoamine oxidase B inhibitor

Uniqueness of Benextramine: this compound’s uniqueness lies in its dual role as an irreversible α-adrenergic antagonist and a monoamine oxidase inhibitor. This dual functionality makes it a valuable compound in the study of neurodegenerative diseases and provides a broader spectrum of pharmacological applications compared to other similar compounds .

生物活性

Benextramine is a tetraamine disulfide compound primarily recognized for its role as an irreversible antagonist of α-adrenergic receptors. Recent research has expanded its profile, revealing significant biological activities, particularly as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

-

Irreversible α-Adrenergic Antagonism :

This compound acts as an irreversible noncompetitive antagonist at α-adrenergic receptors. This mechanism was demonstrated in studies where this compound inhibited U46619-mediated contractions in rat mesenteric arteries, indicating its capacity to block receptor activation effectively . -

Inhibition of Monoamine Oxidases (MAOs) :

This compound and its derivatives have been identified as novel inhibitors of MAO A and MAO B. These enzymes are pivotal in the catabolism of monoamines such as serotonin, norepinephrine, and dopamine. The inhibition mechanism involves covalent binding to specific cysteine residues within the active site of MAOs, which disrupts substrate access to the flavin adenine dinucleotide (FAD) cofactor .- Structure-Activity Relationship (SAR) :

The effectiveness of this compound as an MAO inhibitor is influenced by its molecular structure, particularly the disulfide core, which plays a crucial role in the inactivation process. Docking studies have identified Cys323 in MAO A and Cys172 in MAO B as primary targets for this inhibition .

- Structure-Activity Relationship (SAR) :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case studies have illustrated the clinical implications of this compound's pharmacological properties:

-

Neurodegenerative Diseases :

A case study involving patients with neurodegenerative disorders highlighted the potential of this compound derivatives as therapeutic agents targeting MAO activity. The study suggested that these compounds could alleviate symptoms by modulating neurotransmitter levels through MAO inhibition . -

Cardiovascular Effects :

Another case examined patients with hypertension who were treated with this compound-based therapies. The results indicated significant reductions in blood pressure and improved vascular function, attributed to its α-adrenergic blocking properties .

Research Findings

Recent advancements in understanding this compound's biological activity have opened avenues for further research:

- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress through MAO inhibition, potentially beneficial for treating conditions like Parkinson's disease .

- Drug Development : The unique mechanism by which this compound inhibits MAOs presents opportunities for developing new pharmacological agents aimed at neuropsychiatric disorders where conventional MAO inhibitors may not be effective .

特性

CAS番号 |

69790-18-7 |

|---|---|

分子式 |

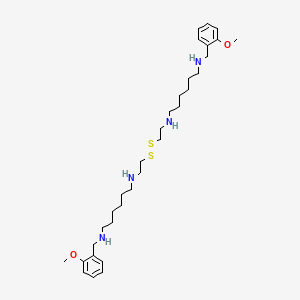

C32H54N4O2S2 |

分子量 |

590.9 g/mol |

IUPAC名 |

N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine |

InChI |

InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3 |

InChIキー |

IIWOUNLDWKZMQI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |

正規SMILES |

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |

Key on ui other cas no. |

69790-18-7 68535-69-3 |

関連するCAS |

68535-69-3 (tetra-hydrochloride) |

同義語 |

enextramine benextramine tetrahydrochloride N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride N,N'-bis(o-methoxybenzylaminohexyl)cystamine N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine N,N'-BMBAC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。